![molecular formula C17H14Cl2N2O2 B187878 (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone CAS No. 5942-89-2](/img/structure/B187878.png)
(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as C21H16Cl2N2O2 and has a molecular weight of 416.27 g/mol.
Wirkmechanismus
The mechanism of action of (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone involves the inhibition of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins and reduces inflammation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone include the reduction of inflammation and pain. This compound has been shown to be effective in reducing the symptoms of arthritis and other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone in lab experiments is its selectivity for COX-2. This compound has been shown to have minimal effects on COX-1, which is involved in the production of prostaglandins that protect the stomach lining. However, a limitation of using this compound is its potential to cause liver toxicity.
Zukünftige Richtungen
There are several future directions for the study of (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone. One direction is to study the potential use of this compound in treating other inflammatory diseases such as inflammatory bowel disease and psoriasis. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer. Additionally, further research is needed to better understand the potential for liver toxicity associated with this compound and to develop strategies to minimize this risk.
Synthesemethoden
The synthesis of (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone involves the reaction of 2-chlorobenzoyl chloride with 4-chlorophenylhydrazine in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to form the final compound.
Wissenschaftliche Forschungsanwendungen
(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone has been studied for its potential use as a selective COX-2 inhibitor. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.
Eigenschaften
CAS-Nummer |
5942-89-2 |
|---|---|
Produktname |
(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone |
Molekularformel |
C17H14Cl2N2O2 |
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-11-10-17(23,12-6-8-13(18)9-7-12)21(20-11)16(22)14-4-2-3-5-15(14)19/h2-9,23H,10H2,1H3 |
InChI-Schlüssel |
UKTLLYCWSFLLTQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B187795.png)
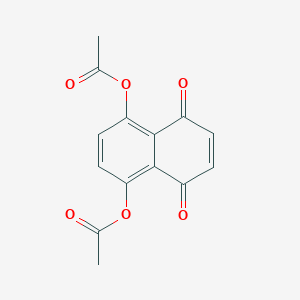

![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)
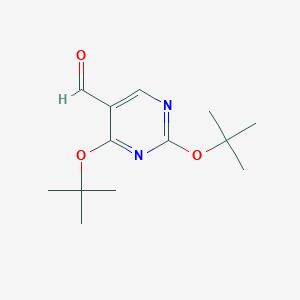
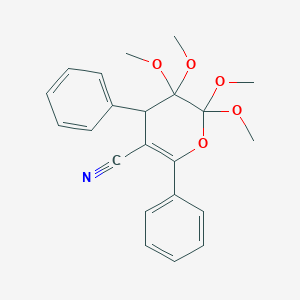
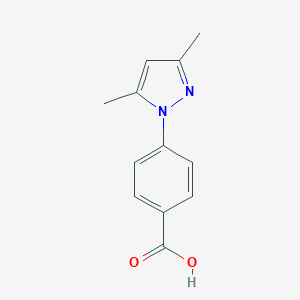
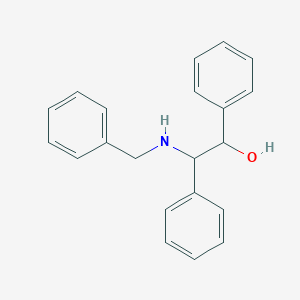
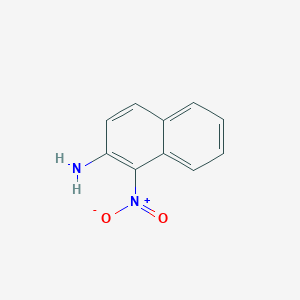
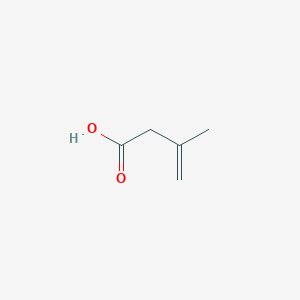


![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)
